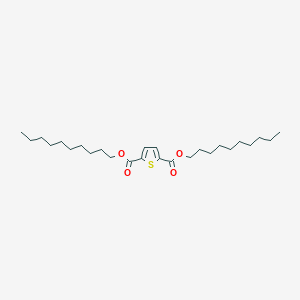![molecular formula C10H18N2O2 B14513786 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate CAS No. 63254-57-9](/img/structure/B14513786.png)
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group and an enolate moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require low temperatures and the presence of a strong acid to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce oxides .
Applications De Recherche Scientifique
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to create new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate: Known for its unique reactivity and versatility.
This compound: Similar structure but different reactivity profile.
This compound: Used in different industrial applications.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Propriétés
Numéro CAS |
63254-57-9 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2,3,4-trimethylpentan-3-yl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)10(5,8(3)4)14-9(13)6-12-11/h6-8H,1-5H3 |
Clé InChI |
NQJHQUYXNPMZCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C(C)C)OC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


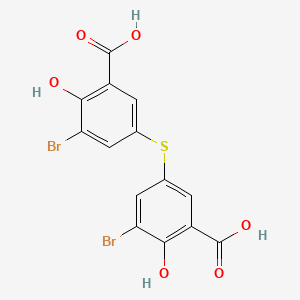
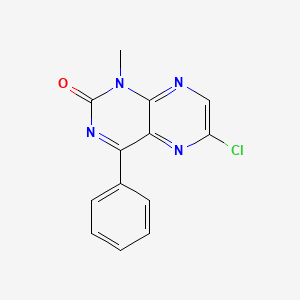
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
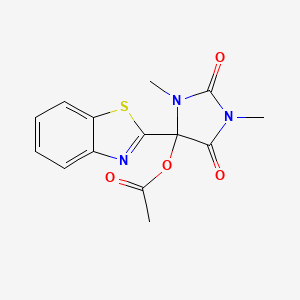
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
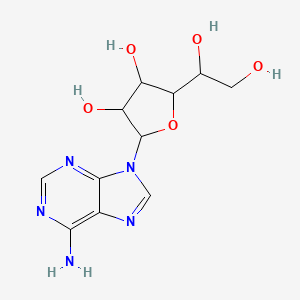
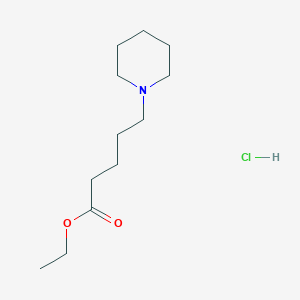


![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
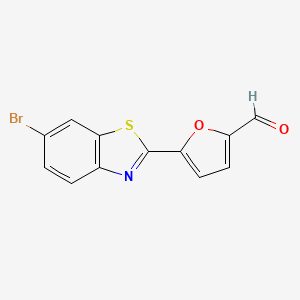
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
